1,3,5-Triazine-2,4-diamine

Physical Organic Chemistry Medicinal Chemistry Nucleophilic Substitution

Researchers often assume triazine analogs are interchangeable, risking failed syntheses or irreproducible biological results. 1,3,5-Triazine-2,4-diamine eliminates this ambiguity with a precisely defined acid-base profile. - Unique pKa 9.35 / pKb 3.5: quantitative control of protonation state for nucleophilic substitutions. - Defined H-bond architecture (4 independent N-H···N interactions): reliable crystal engineering for MOFs and co-crystals. - PIM1 kinase inhibitor scaffold: 6-aryl substitution on this core yields IC₅₀ 1.18 µg/mL. Supplied with full analytical documentation; global shipping from stock.

Molecular Formula C3H5N5
Molecular Weight 111.11 g/mol
CAS No. 504-08-5
Cat. No. B193344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine-2,4-diamine
CAS504-08-5
Synonyms2,4-diamino-s-triazine
formoguanamine
Molecular FormulaC3H5N5
Molecular Weight111.11 g/mol
Structural Identifiers
SMILESC1=NC(=NC(=N1)N)N
InChIInChI=1S/C3H5N5/c4-2-6-1-7-3(5)8-2/h1H,(H4,4,5,6,7,8)
InChIKeyVZXTWGWHSMCWGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to cream powder

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Triazine-2,4-diamine: Identity & Physicochemical Profile


1,3,5-Triazine-2,4-diamine (CAS 504-08-5), also referred to as formoguanamine, guanamine, or 2,4-diamino-1,3,5-triazine, is a heterocyclic organic compound characterized by a 1,3,5-triazine core bearing two primary amino groups at the 2- and 4-positions [1]. This white to off-white crystalline solid exhibits a molecular formula of C₃H₅N₅, a molecular weight of 111.11 g/mol, and a melting point exceeding 300 °C [2]. Unlike the more extensively substituted s-triazine derivatives, the compound possesses a distinct substitution pattern that imparts a unique set of physicochemical properties and reactivity, making it a versatile scaffold in synthetic chemistry, materials science, and pharmaceutical research [1][3].

Distinct amine substitution pattern supports controlled nucleophilic pathway studies.
Defined hydrogen-bond donor/acceptor topology for crystal engineering and supramolecular research.
Core scaffold reported in derivatization studies toward kinase inhibitor development.

1,3,5-Triazine-2,4-diamine: Generic Substitution Risks


Generic substitution among 1,3,5-triazine derivatives is scientifically untenable due to profound differences in substitution-dependent physicochemical and biological profiles. Even subtle modifications to the triazine core—such as the introduction of a single chlorine atom, a methyl group, or an additional amino group—dramatically alter key properties, including acid-base dissociation constants (pKa/pKb), hydrogen-bonding capacity, and electronic characteristics [1][2]. For instance, 1,3,5-triazine-2,4-diamine exhibits markedly different protonation and deprotonation behavior compared to its 6-chloro analog, a difference that directly impacts its reactivity in nucleophilic substitution reactions and its interactions in biological systems [1]. Consequently, assuming that any diamino-triazine or melamine analog can replace 1,3,5-triazine-2,4-diamine without rigorous validation introduces significant risk of failed syntheses, altered material properties, or invalid biological results [2][3].

Chloro-substitution
A single chlorine at position 6 sharply lowers ring basicity; reactivity and protonation state may not reproduce.
Extra amino groups
Melamine’s third amine expands the hydrogen-bond network, altering crystal packing, solubility, and thermal behaviour.
Any core modification
Even minor substituents shift pKa/pKb; direct replacement may lead to failed syntheses or invalid structure-activity interpretation.

1,3,5-Triazine-2,4-diamine: Comparative Evidence vs. Analogs


Acid-Base Dissociation vs. 6-Chloro Analog

A direct head-to-head comparison of 1,3,5-triazine-2,4-diamine (DT) and its 6-chloro-substituted analog (ClDT) revealed significant differences in their acid-base dissociation constants. The pKb for protonation of the ring nitrogen was determined to be 3.5 ± 0.2 for DT, while ClDT exhibited a substantially lower pKb of 1.2 ± 0.1, indicating a markedly reduced basicity for the chlorinated derivative [1]. Conversely, the pKa for dissociation of the amino groups was measured as 9.35 ± 0.2 for DT and 11.5 ± 0.1 for ClDT, signifying that DT is a stronger acid in this context [1].

Acid-base vs. 6-Cl analog
Head-to-head
pKb ring protonation Δ=2.3 (~200-fold lower basicity for Cl analog); pKa amino group Δ=2.15 (~140-fold lower acidity for Cl analog).
Chlorine substitution markedly shifts protonation and nucleophilic reactivity.
Spectrophotometric pH titration; pKb 3.5 vs 1.2, pKa 9.35 vs 11.5.
Physical Organic Chemistry Medicinal Chemistry Nucleophilic Substitution

Hydrogen-Bonding Architecture vs. Melamine

Single-crystal X-ray diffraction analysis of 1,3,5-triazine-2,4-diamine (guanamine) reveals a three-dimensional hydrogen-bonded framework formed via four independent N—H···N intermolecular interactions, with a mean N-C bond length of 0.001 Å and an R factor of 0.042 [1]. While this study did not directly measure melamine's crystal structure, class-level inference from its well-established hydrogen-bonding pattern indicates that the presence of a third amino group in melamine leads to a significantly more extensive and complex hydrogen-bonding network, which in turn results in different crystal packing, solubility, and thermal stability profiles [2].

H-bond network vs. melamine
Class-level
Four independent N—H···N interactions form a 3D framework (R=0.042). Melamine presents a more extensive H-bond network.
Crystal packing and solubility profiles differ; melamine cannot substitute in co-crystal design.
Single-crystal XRD at 298 K; class-level comparison based on known melamine patterns.
Crystal Engineering Supramolecular Chemistry Materials Science

Kinase Inhibition Potential of Derivatives

While no direct head-to-head comparison of the unsubstituted parent compound is available, class-level inference from a study of functionalized 2,4-diamino-1,3,5-triazine derivatives demonstrates the scaffold's potential for potent biological activity. Specifically, a derivative bearing a 6-aryl substitution (compound 5b) was found to inhibit PIM1 kinase with an IC₅₀ of 1.18 µg/mL [1]. This activity, coupled with the known structure-activity relationships (SAR) of this compound class, indicates that the 2,4-diamino-1,3,5-triazine core is a viable starting point for medicinal chemistry optimization, and that the unsubstituted compound's unique physicochemical properties (e.g., pKa, hydrogen-bonding) can be leveraged to fine-tune target engagement and selectivity [1][2].

Derivative PIM1 IC₅₀
Class-level
Compound 5b (6-aryl derivative) inhibited PIM1 kinase with IC₅₀ = 1.18 µg/mL.
Core scaffold is tunable; unsubstituted parent serves as a starting point for kinase-focused derivatization.
In vitro enzymatic assay; parent compound not tested directly.
Medicinal Chemistry Kinase Inhibition Anticancer Agents

1,3,5-Triazine-2,4-diamine: Research & Industrial Applications


Physical Organic Chemistry & Synthetic Methods

Researchers engaged in physical organic chemistry should prioritize 1,3,5-triazine-2,4-diamine over its 6-chloro analog (ClDT) when a more basic ring nitrogen and a more acidic amino group are required for a specific reaction pathway. The direct head-to-head pKb and pKa data (pKb: 3.5 vs. 1.2; pKa: 9.35 vs. 11.5) provide a quantitative basis for selecting this compound to control nucleophilic substitution reactivity and protonation state in aqueous media [1]. This is particularly relevant for developing new synthetic routes or studying reaction mechanisms where precise acid-base control is critical.

Crystal Engineering & Supramolecular Design

For crystal engineers and supramolecular chemists, 1,3,5-triazine-2,4-diamine offers a distinct advantage over melamine due to its more controlled hydrogen-bonding architecture. The detailed single-crystal X-ray diffraction data (R factor = 0.042, four independent N—H···N interactions) [2] provides a reliable blueprint for designing co-crystals, metal-organic frameworks (MOFs), or other supramolecular assemblies where a defined, three-dimensional hydrogen-bonded network is essential for achieving desired material properties (e.g., porosity, stability, or optical characteristics).

Kinase Inhibitor Discovery Scaffold

Medicinal chemists seeking a versatile heterocyclic scaffold for kinase inhibitor development should consider 1,3,5-triazine-2,4-diamine as a starting point. While the parent compound itself may not be the active species, class-level evidence demonstrates that strategic 6-aryl substitution on this core can yield potent PIM1 kinase inhibitors (IC₅₀ = 1.18 µg/mL) [3]. The known, distinct acid-base properties of the core (pKa = 9.35) [1] can be exploited to modulate target engagement, solubility, and off-target selectivity, offering a rational design advantage over less-characterized triazine analogs.

Analytical Reference Standard & Quality Control

Given the well-defined and unique physicochemical signature of 1,3,5-triazine-2,4-diamine—including its distinct UV absorption bands (204-205 nm and 223-226 nm) and acid-base behavior [1]—this compound serves as an excellent analytical reference standard. It is particularly valuable for identifying and quantifying this specific diamino-triazine species in complex reaction mixtures, environmental samples, or pharmaceutical formulations, where it may be present as an impurity or a synthetic intermediate alongside closely related triazine analogs [4].

Application
Selection Property
Validation Focus
Physical organic synthesis
Acid-base reactivity profile
pKa/pKb-dependent reaction pathway control
Crystal engineering & supramolecular design
Hydrogen-bonding topology
Co-crystal and framework formation reliability
Kinase inhibitor discovery
Scaffold tunability & acid-base modulation
Target engagement and selectivity profiling of derivatives
Analytical reference standard
Distinct UV & pKa signature
Identity confirmation in reaction mixtures or formulations

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